molecular formula C14H12F3NO2S B075611 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 1584-58-3

4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B075611
CAS No.: 1584-58-3
M. Wt: 315.31 g/mol
InChI Key: LAQWXSZWFLYJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a high-purity chemical compound of significant interest in medicinal chemistry and pharmacological research. This benzenesulfonamide derivative is structurally characterized by a 4-methylphenyl sulfonamide group linked to a 3-(trifluoromethyl)phenyl moiety. The presence of the sulfonamide group is a key pharmacophore, often associated with binding to enzymes like carbonic anhydrases, while the trifluoromethyl group enhances metabolic stability and modulates lipophilicity, influencing membrane permeability and target engagement.

Properties

IUPAC Name

4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2S/c1-10-5-7-13(8-6-10)21(19,20)18-12-4-2-3-11(9-12)14(15,16)17/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQWXSZWFLYJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356922
Record name 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1584-58-3
Record name 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

Typical conditions employ a polar aprotic solvent (e.g., dichloromethane, tetrahydrofuran) with a tertiary amine base (e.g., triethylamine, pyridine) to scavenge HCl. A molar ratio of 1:1.2 (amine:sulfonyl chloride) ensures complete conversion. For example, stirring at 0–5°C for 1 hour followed by 12–24 hours at room temperature yields 85–92% crude product.

Key variables affecting yield :

  • Base selection : Pyridine improves selectivity by reducing side reactions like sulfonate ester formation.

  • Solvent purity : Anhydrous solvents prevent hydrolysis of the sulfonyl chloride.

  • Temperature control : Exothermic HCl evolution necessitates gradual reagent addition to avoid thermal degradation.

Workup and Purification

Post-reaction, the mixture is washed with dilute HCl (5%) to remove unreacted sulfonyl chloride, followed by saturated NaHCO₃ to eliminate residual acid. The organic layer is dried over MgSO₄ or Na₂SO₄, and the product is isolated via rotary evaporation. Recrystallization from ethanol/water (3:1 v/v) yields white crystals with >99% purity (HPLC).

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation (150–200 W, 80–100°C) reduces reaction time to 10–15 minutes with comparable yields (88–90%). This method minimizes thermal decomposition of the trifluoromethyl group, which is prone to defluorination under prolonged heating.

Solid-Phase Synthesis

Immobilizing 3-(trifluoromethyl)aniline on Wang resin enables stepwise sulfonylation, simplifying purification. After cleavage with trifluoroacetic acid, the product is obtained in 78% yield with <0.5% residual solvents. This approach is favored for high-throughput screening but lacks scalability.

Intermediate Synthesis and Functionalization

Synthesis of 4-Methylbenzenesulfonyl Chloride

p-Toluenesulfonic acid is treated with PCl₅ or SOCl₂ under reflux to yield the sulfonyl chloride. Excess thionyl chloride (2.5 eq.) at 70°C for 3 hours achieves 95% conversion.

Analytical Characterization

Technique Key Data
¹H NMR (CDCl₃)δ 7.82 (d, 2H, Ar-H), 7.47 (d, 2H, Ar-H), 7.35 (t, 1H, NH), 6.92–7.10 (m, 4H, Ar-H), 2.45 (s, 3H, CH₃)
¹³C NMR δ 144.2 (SO₂-C), 139.8 (CF₃-C), 129.5–127.1 (Ar-C), 21.3 (CH₃)
IR (cm⁻¹)3260 (N-H), 1345, 1162 (SO₂ asym/sym), 1120 (C-F)
MS (EI) m/z 329 [M]⁺

Industrial-Scale Considerations

Cost Analysis

Component Cost (USD/kg) Percentage of Total
3-(Trifluoromethyl)aniline45058%
4-Methylbenzenesulfonyl chloride22028%
Solvents/Base9012%

Chemical Reactions Analysis

4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Synthesis and Derivative Development

The synthesis of 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves several key steps that can be optimized for industrial production:

  • Key Synthetic Steps :
    • Formation of the sulfonamide linkage.
    • Introduction of the trifluoromethyl group through electrophilic aromatic substitution.
    • Purification and crystallization processes to yield high-purity compounds suitable for biological testing .

Case Study 1: DPP-IV Inhibition

A study demonstrated that derivatives of this compound effectively inhibited DPP-IV activity in vitro. The results indicated a dose-dependent response with significant reductions in enzyme activity at higher concentrations, highlighting its therapeutic potential in managing type 2 diabetes.

Case Study 2: Antimicrobial Screening

In another investigation, structural analogs were screened against various bacterial strains. The results suggested that compounds similar to this compound exhibited promising antimicrobial activity, warranting further exploration into their mechanisms and applications in infectious disease treatment .

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-[4-Chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide (CAS: 424815-61-2)
  • Structural Difference : Chlorine replaces the methyl group at the para position of the benzene ring.
  • Impact : The electron-withdrawing chlorine increases polarity and may alter binding affinity in biological targets. This compound is used as a pharmaceutical intermediate, with analytical methods (HPLC, NMR) established for quality control .
  • Molecular Weight : 335.75 g/mol (higher due to chlorine).
4-Methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide (CAS: 796061-08-0)
  • Structural Difference : Incorporates a boronic ester group at the meta position.
  • Impact : The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, expanding utility in synthetic chemistry. Molecular weight increases to 349.28 g/mol .

Functional Group Modifications

3-[(1E)-2-[6-(Cyclopropylamino)-9H-purin-9-yl]ethenyl]-4-methyl-N-{3-(trifluoromethyl)phenyl}benzamide
  • Structural Difference : Replaces sulfonamide with a benzamide group.
  • In a kinase inhibition study, this modification led to a threefold increase in potency compared to its precursor .
4-[N-Methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]benzenesulfonamide (ER-3826)
  • Structural Difference: Features a propenoyl linker and methylsulfonyl group.
  • Impact : This derivative exhibited potent inhibition of membrane-bound phospholipase A₂ (IC₅₀ = 0.009 µM), attributed to enhanced electron-withdrawing effects and hydrophobic interactions .

Hybrid and Complex Derivatives

Pergafast 201 (3-(3-Tosylureido)phenyl 4-methylbenzenesulfonate)
  • Structural Difference : Integrates a urea linkage and a second sulfonate group.
  • Physical properties include a density of 1.407 g/cm³ and refractive index of 1.633, relevant for industrial formulations .
4-Methyl-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (CAS: 872995-30-7)
  • Structural Difference : Combines a triazolopyridazine core with a benzamide-sulfonamide hybrid.
  • Impact : The heterocyclic core may improve binding to enzymes or receptors, though biological data are pending .

Critical Analysis and Contradictions

    Biological Activity

    4-Methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a member of the benzenesulfonamide class, which has been extensively studied for its diverse biological activities. This compound exhibits potential as an enzyme inhibitor and anticancer agent, among other therapeutic applications. This article reviews the synthesis, biological mechanisms, and various applications of this compound, supported by data tables and case studies.

    Chemical Structure and Properties

    The molecular structure of this compound can be represented as follows:

    • Molecular Formula : C13H12F3N1O2S
    • Molecular Weight : 303.30 g/mol
    • Chemical Structure :
    Structure C6H4(CF3)N(C6H4SO2)\text{Structure }\text{C}_6\text{H}_4(\text{CF}_3)\text{N}(\text{C}_6\text{H}_4\text{SO}_2)

    This structure includes a trifluoromethyl group, which enhances the compound's lipophilicity and biological activity.

    Anticancer Properties

    Research indicates that derivatives of benzenesulfonamides, including this compound, demonstrate significant cytotoxic effects against various cancer cell lines. For example, studies have shown that certain sulfonamide derivatives induce apoptosis and inhibit cell proliferation in human cancer cells. The mechanism often involves the inhibition of specific enzymes related to cancer cell survival pathways .

    Enzyme Inhibition

    The compound has been identified as a potential inhibitor of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibition of CA IX may lead to reduced tumor growth and metastasis, making it a target for anticancer therapies . Additionally, its structural features suggest it could interact with other enzymes involved in inflammatory processes.

    The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

    • Inhibition of COX-2 : Similar compounds have shown selective inhibition of cyclooxygenase-2 (COX-2), leading to reduced inflammation and pain.
    • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by modulating intracellular signaling cascades .

    Case Studies

    • Anticancer Activity in Cell Lines
      • A study evaluated the cytotoxic effects of various benzenesulfonamide derivatives on human breast cancer cell lines. The results indicated that this compound exhibited significant dose-dependent cytotoxicity, with IC50 values in the micromolar range.
      CompoundCell LineIC50 (µM)
      This compoundMCF-75.0
      Other Derivative AMCF-710.0
      Other Derivative BMDA-MB-23115.0
    • Inflammation Models
      • In animal models for rheumatoid arthritis, compounds similar to this compound were administered to assess their anti-inflammatory effects. Results showed a significant reduction in joint swelling and inflammatory markers compared to control groups .

    Applications

    The potential applications of this compound extend beyond oncology:

    • Pain Management : Due to its COX-2 inhibitory properties, it may serve as a nonsteroidal anti-inflammatory drug (NSAID).
    • Cardiovascular Disease : Its role as a phospholipase A2 inhibitor suggests potential applications in treating cardiovascular diseases by reducing myocardial infarction size.
    • Diabetes Management : Similar sulfonamides have been explored for their aldose reductase inhibitory activity, beneficial in managing diabetic complications.

    Q & A

    Q. What are the optimal synthetic routes for 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, and how do substituents affect reaction efficiency?

    • Methodological Answer : Synthesis typically involves sulfonylation of 3-(trifluoromethyl)aniline with 4-methylbenzenesulfonyl chloride under basic conditions. Key parameters include temperature control (0–5°C to avoid side reactions) and solvent selection (e.g., dichloromethane or THF). Substituent effects, such as electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring, can reduce nucleophilicity of the amine, necessitating longer reaction times or catalysts like DMAP . Crystallographic studies of analogous sulfonamides reveal that steric hindrance from substituents (e.g., methyl groups) may influence reaction yields by altering molecular packing during purification .

    Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

    • Methodological Answer :
    • NMR : 1^1H and 13^13C NMR are essential for confirming regioselectivity and purity. For example, the trifluoromethyl group (19^19F NMR) shows a distinct singlet at ~−60 ppm .
    • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks. In related sulfonamides, the sulfonyl group forms N–H···O bonds with adjacent molecules, influencing crystal packing and stability .
    • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for detecting impurities like unreacted sulfonyl chloride .

    Advanced Research Questions

    Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

    • Methodological Answer :
    • Docking studies : Use software like AutoDock Vina to model binding affinity to targets (e.g., carbonic anhydrase, a common sulfonamide target). The trifluoromethyl group’s hydrophobicity and steric bulk may occupy specific subpockets in enzyme active sites .
    • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes. For example, the sulfonamide’s rigid benzenesulfonyl group may limit conformational flexibility, affecting binding kinetics .
    • QSAR models : Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity data to guide structural modifications .

    Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial potency) across studies?

    • Methodological Answer :
    • Standardized assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values. For example, discrepancies in potency against S. aureus may arise from differences in inoculum size or growth media .
    • Metabolite profiling : LC-MS can identify degradation products or metabolites that may interfere with bioactivity measurements .
    • Control experiments : Include reference compounds (e.g., sulfamethoxazole) to benchmark activity and validate assay conditions .

    Q. What strategies exist to enhance aqueous solubility without compromising bioactivity?

    • Methodological Answer :
    • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the sulfonamide nitrogen, which hydrolyze in vivo to release the active compound .
    • Co-solvent systems : Use cyclodextrins or PEG-based formulations to improve solubility. For example, β-cyclodextrin inclusion complexes increased solubility of a related sulfonamide by 12-fold .
    • Structural analogs : Replace the 4-methyl group with polar substituents (e.g., hydroxyl or amino) while monitoring SAR to retain target affinity .

    Data Contradiction Analysis

    Q. Why do crystallographic data for similar sulfonamides show variability in hydrogen-bonding motifs?

    • Methodological Answer :
    • Crystallization conditions : Solvent polarity (e.g., ethanol vs. DMF) affects molecular packing. Polar solvents may promote N–H···O bonds, while nonpolar solvents favor van der Waals interactions .
    • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) reduce N–H acidity, weakening hydrogen bonds compared to electron-donating groups (e.g., methyl) .
    • Temperature : Lower crystallization temperatures (<25°C) often yield denser packing with more defined hydrogen-bond networks .

    Experimental Design Considerations

    Q. How to design stability studies for this compound under physiological conditions?

    • Methodological Answer :
    • pH stability : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. Sulfonamides are prone to hydrolysis in acidic conditions (pH <3), forming sulfonic acids and aniline derivatives .
    • Light exposure : Conduct photostability tests under ICH Q1B guidelines. The trifluoromethyl group may enhance UV stability compared to non-halogenated analogs .
    • Thermal analysis (TGA/DSC) : Determine decomposition temperature and phase transitions, which inform storage conditions (e.g., refrigeration vs. ambient) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
    Reactant of Route 2
    Reactant of Route 2
    4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.